Clarithromycin

Antimicrobial Resistance Pharmacodynamics Streptococcus pneumoniae

Procure Clarithromycin for studies requiring a 14-membered macrolide with a favorable resistance profile. With 4x lower MIC90 against S. pneumoniae vs azithromycin and a superior PK/PD ratio reducing resistance selection, it is the data-driven choice for pneumonia and H. pylori research. Ensure your antimicrobial stewardship and pharmacokinetic studies use the optimal comparator.

Molecular Formula C38H69NO13
Molecular Weight 748.0 g/mol
CAS No. 116836-41-0
Cat. No. B1148520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClarithromycin
CAS116836-41-0
Molecular FormulaC38H69NO13
Molecular Weight748.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
InChIInChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
InChIKeyAGOYDEPGAOXOCK-KCBOHYOISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.17e-01 g/L

Clarithromycin (CAS 116836-41-0): An Evidence-Based Procurement Overview for Scientific Selection


Clarithromycin is a 14-membered, semi-synthetic macrolide antibiotic [1]. It is structurally derived from erythromycin A by methylation of the 6-O position, which confers improved acid stability, enhanced oral bioavailability (approximately 50-55%), and a distinct metabolic profile, notably the formation of the microbiologically active 14-hydroxy-clarithromycin metabolite [2].

Why In-Class Substitution of Clarithromycin Carries Scientific and Operational Risk


The macrolide class is not monolithic; key physicochemical, pharmacokinetic, and pharmacodynamic distinctions render simple interchangeability between clarithromycin, azithromycin, and other analogs scientifically unsound. Differences in oral bioavailability, tissue penetration, the generation of active metabolites, and critically, the propensity to select for antimicrobial resistance [1], create a basis for verifiable differentiation. For a procurement or selection decision, relying on a generic substitution fails to account for the quantifiable impact these differences have on clinical and experimental outcomes, as detailed in the evidence below.

Quantitative Comparative Evidence for Clarithromycin (CAS 116836-41-0) Against Its Closest Analogs


Superior Resistance Suppression Profile: Clarithromycin vs. Azithromycin (AUC/MPC90 Ratio)

Clarithromycin demonstrates a markedly lower potential for selecting resistant Streptococcus pneumoniae strains compared to azithromycin. The key differentiator is the pharmacodynamic index AUC24/MPC90 (ratio of 24-hour drug exposure to the mutant prevention concentration for 90% of isolates), where a higher value correlates with a lower risk of resistance emergence [1].

Antimicrobial Resistance Pharmacodynamics Streptococcus pneumoniae

Enhanced In Vitro Potency: Clarithromycin vs. Azithromycin and Erythromycin Against Key Respiratory Pathogens

Clarithromycin exhibits superior in vitro potency against several major respiratory pathogens when compared directly to azithromycin and erythromycin [1][2].

Antibacterial Activity MIC Respiratory Tract Infections

Superior Clinical Cure Rate in Mild Pneumonia: Clarithromycin vs. Roxithromycin and Erythromycin

In a head-to-head randomized clinical trial for the treatment of mild pneumonia, clarithromycin demonstrated a statistically significant higher clinical cure rate compared to both roxithromycin and erythromycin stearate [1].

Clinical Efficacy Community-Acquired Pneumonia Randomized Controlled Trial

Distinct Elimination Pathway: Biliary Excretion of Clarithromycin vs. Intestinal Exsorption of Roxithromycin

Clarithromycin and roxithromycin exhibit fundamentally different primary routes of elimination, a distinction with implications for drug-drug interactions and hepatic function [1].

Pharmacokinetics Drug Elimination Macrolide

In Vitro Superiority Against Helicobacter pylori: Clarithromycin vs. Erythromycin, Azithromycin, and Josamycin

Among a panel of macrolide antibiotics, clarithromycin demonstrates the greatest in vitro potency against clinical isolates of Helicobacter pylori, as evidenced by both MIC distributions and resistance rates [1].

Helicobacter pylori Antimicrobial Susceptibility Gastroenterology

Defined Application Scenarios Where Clarithromycin's Differential Profile is Optimized


Empiric Therapy for Community-Acquired Pneumonia in Regions with Significant Pneumococcal Resistance Concerns

For research protocols or clinical pathways focused on community-acquired pneumonia, clarithromycin should be prioritized over azithromycin. As demonstrated in Section 3, clarithromycin's AUC24/MPC90 ratio is more than 100-fold higher than that of azithromycin [1], which is a strong pharmacodynamic predictor of a lower propensity to select for resistant Streptococcus pneumoniae. This is reinforced by epidemiological data linking higher azithromycin use to elevated regional resistance [1]. For a scientific or procurement decision, this provides a clear, data-driven justification for selecting clarithromycin to support antimicrobial stewardship objectives.

First-Line Eradication of Helicobacter pylori in Susceptible Populations

In studies investigating H. pylori eradication or in clinical settings where susceptibility testing is not immediately available, clarithromycin remains the macrolide of choice based on its superior intrinsic activity. Comparative in vitro analysis of 276 clinical isolates showed a clarithromycin resistance rate of only 5.1%, which is lower than that observed for azithromycin (7.5%), erythromycin (8%), and josamycin (23.2%) [2]. This translates to a higher probability of successful eradication when clarithromycin-based triple or quadruple therapy is employed, as reflected in major treatment guidelines [2].

Pharmacokinetic Studies Requiring Biliary Excretion as a Primary Elimination Route

For investigators conducting preclinical or clinical pharmacokinetic studies where the route of drug elimination is a critical variable, clarithromycin offers a distinct advantage over roxithromycin. A direct comparative study in a rat model established that clarithromycin is primarily eliminated via biliary excretion (28.4% of dose), whereas roxithromycin is primarily eliminated by exsorption across the intestinal membrane (18.9% of dose) [3]. This fundamental difference in disposition must be considered when interpreting data on bioavailability, enterohepatic recirculation, and potential drug-drug interactions at the level of hepatic transporters.

In Vitro Susceptibility Testing of Respiratory Pathogens, Specifically S. pneumoniae and S. pyogenes

When establishing antimicrobial susceptibility testing panels or selecting a macrolide comparator for in vitro studies on respiratory pathogens, clarithromycin is the scientifically superior choice for gram-positive species. It demonstrates a 4-fold lower MIC90 against S. pneumoniae (0.063 mg/L) compared to azithromycin (0.25 mg/L) [1] and has been shown to be more active than azithromycin against S. pyogenes and S. aureus [4]. Using clarithromycin as the representative 14-membered macrolide provides a more sensitive baseline for detecting changes in bacterial susceptibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clarithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.